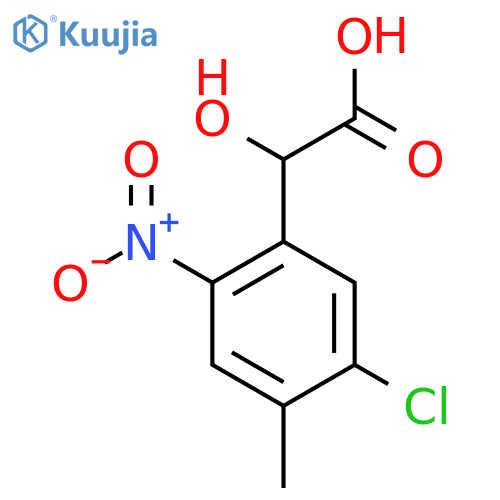Cas no 1807276-31-8 (5-Chloro-4-methyl-2-nitromandelic acid)

1807276-31-8 structure
商品名:5-Chloro-4-methyl-2-nitromandelic acid
CAS番号:1807276-31-8
MF:C9H8ClNO5
メガワット:245.616521835327
CID:4942492
5-Chloro-4-methyl-2-nitromandelic acid 化学的及び物理的性質
名前と識別子
-
- 5-Chloro-4-methyl-2-nitromandelic acid
-
- インチ: 1S/C9H8ClNO5/c1-4-2-7(11(15)16)5(3-6(4)10)8(12)9(13)14/h2-3,8,12H,1H3,(H,13,14)
- InChIKey: AFZBCVOPAFRSKL-UHFFFAOYSA-N
- ほほえんだ: ClC1=CC(=C(C=C1C)[N+](=O)[O-])C(C(=O)O)O
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 292
- トポロジー分子極性表面積: 103
- 疎水性パラメータ計算基準値(XlogP): 1.7
5-Chloro-4-methyl-2-nitromandelic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015024096-250mg |
5-Chloro-4-methyl-2-nitromandelic acid |
1807276-31-8 | 97% | 250mg |
499.20 USD | 2021-06-18 | |
| Alichem | A015024096-1g |
5-Chloro-4-methyl-2-nitromandelic acid |
1807276-31-8 | 97% | 1g |
1,445.30 USD | 2021-06-18 | |
| Alichem | A015024096-500mg |
5-Chloro-4-methyl-2-nitromandelic acid |
1807276-31-8 | 97% | 500mg |
863.90 USD | 2021-06-18 |
5-Chloro-4-methyl-2-nitromandelic acid 関連文献
-
Zheng Jian Chen,Tong Xue,Jong-Min Lee RSC Adv., 2012,2, 10564-10574
-
2. Transition metal-free thiol–yne click polymerization toward Z-stereoregular poly(vinylene sulfide)s†Die Huang,Yong Liu,Shang Guo,Baixue Li,Jia Wang,Bicheng Yao,Anjun Qin Polym. Chem., 2019,10, 3088-3096
-
Lucy Ping,Da Sol Chung,Jean Bouffard,Sang-gi Lee Chem. Soc. Rev., 2017,46, 4299-4328
-
Rui Xiong,Naihua Miao,Yan-Ling Li,Jian Zhou,Yuanchun Pan,Cuilian Wen,Bo Wu,Zhimei Sun RSC Adv., 2017,7, 8936-8943
1807276-31-8 (5-Chloro-4-methyl-2-nitromandelic acid) 関連製品
- 1499177-28-4(2-(2-amino-3-ethoxy-3-oxopropyl)sulfanylacetic acid)
- 1421465-36-2(2-(4-{2-(ethylsulfanyl)phenylformamido}but-2-yn-1-yl)oxybenzamide)
- 1100350-49-9({4-(Methoxy-methyl-amino)-methyl-thiazol-2-yl}-carbamic Acid tert-Butyl Ester)
- 1896493-52-9(O-{3-(difluoromethoxy)phenylmethyl}hydroxylamine)
- 1083175-32-9((2S)-2-amino-3-(piperidin-4-yl)propanoic acid dihydrochloride)
- 2228719-49-9(7-(2-azidoethyl)-2,3-dihydro-1-benzofuran)
- 544702-49-0(5-bromo-N-ethyl-2-furamide)
- 1956377-75-5(1-Methyl-1-azaspiro[4.5]decan-8-amine dihydrochloride)
- 899735-15-0(N-4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-4-{(furan-2-yl)methyl(methyl)sulfamoyl}benzamide)
- 1822446-75-2(Methyl 2-amino-2-(3-chlorothiophen-2-yl)acetate)
推奨される供給者
Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量
